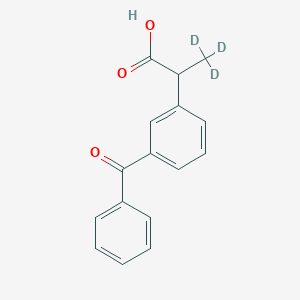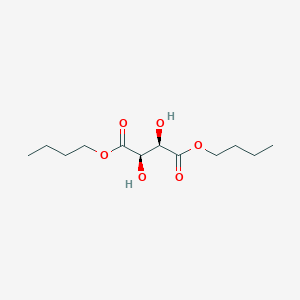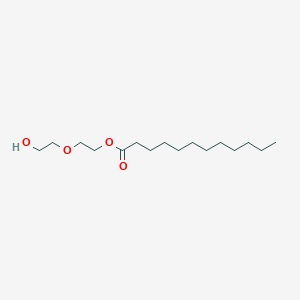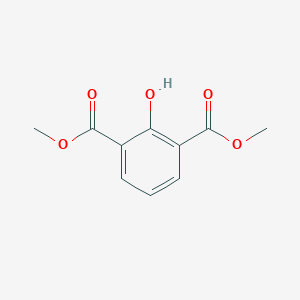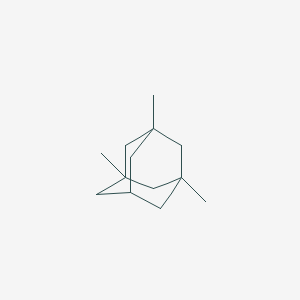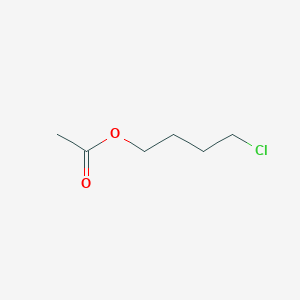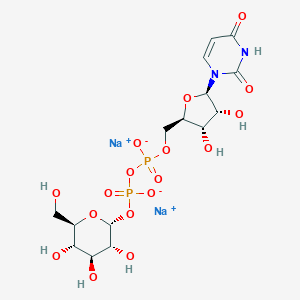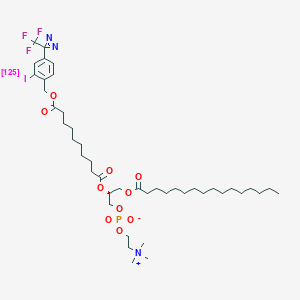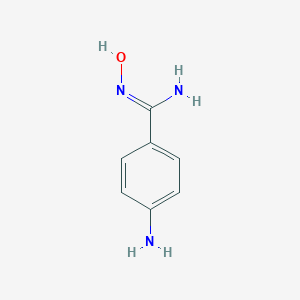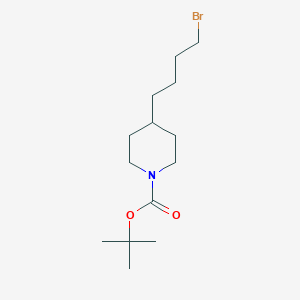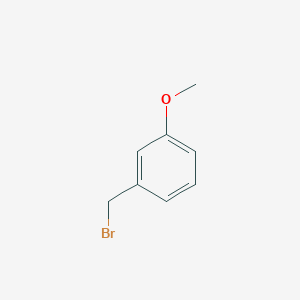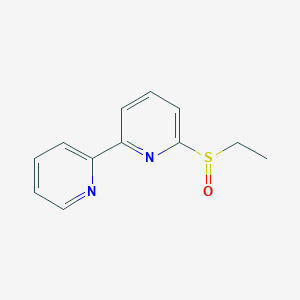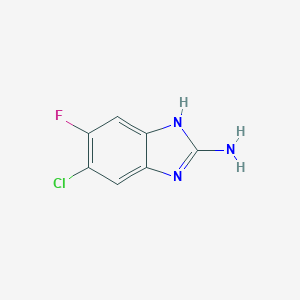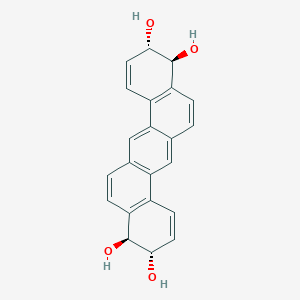
Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to natural and anthropogenic sources. It has been identified as a potent carcinogen and mutagen, and its effects on human health have been extensively studied.
Wirkmechanismus
Dibenz(a,h)anthracene exerts its carcinogenic effects by inducing oxidative stress, DNA damage, and mutations. It is metabolized by cytochrome P450 enzymes to form highly reactive intermediates, which can bind to DNA and cause mutations. It also generates reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. The accumulation of DNA damage and mutations can lead to the development of cancer.
Biochemische Und Physiologische Effekte
Dibenz(a,h)anthracene has been found to induce a variety of biochemical and physiological effects. It can cause inflammation, oxidative stress, and DNA damage, which can lead to cell death and tissue damage. It also affects various signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, which plays a role in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenz(a,h)anthracene is a useful tool for studying the mechanisms of carcinogenesis and developing cancer therapies. It can be used to induce tumors in animal models and to study the effects of carcinogens on cellular and molecular processes. However, its use is limited by its toxicity and carcinogenicity. It must be handled with care, and appropriate safety measures must be taken to avoid exposure.
Zukünftige Richtungen
There are several future directions for research on dibenz(a,h)anthracene. One area of research is the development of new cancer therapies that target the mechanisms of carcinogenesis induced by dibenz(a,h)anthracene. Another area is the study of the effects of dibenz(a,h)anthracene on the immune system and its role in the development of cancer. Additionally, the development of new methods for the detection and quantification of dibenz(a,h)anthracene in the environment and in biological samples is an important area of research.
Synthesemethoden
Dibenz(a,h)anthracene can be synthesized by various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and oxidative coupling. The most commonly used method for its synthesis is the oxidative coupling of anthracene, which involves the reaction of anthracene with a strong oxidizing agent such as potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
Dibenz(a,h)anthracene has been extensively studied for its carcinogenic and mutagenic properties. It has been found to induce tumors in various organs, including the lungs, liver, and skin. It also causes DNA damage and mutations, which can lead to cancer. Therefore, it is commonly used in cancer research to study the mechanisms of carcinogenesis and to develop cancer therapies.
Eigenschaften
CAS-Nummer |
151910-74-6 |
|---|---|
Produktname |
Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans- |
Molekularformel |
C22H18O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-7-5-13-15(21(19)25)3-1-11-9-18-12(10-17(11)13)2-4-16-14(18)6-8-20(24)22(16)26/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
FCBQLOHCJAICDK-CMOCDZPBSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=C[C@@H]([C@H]5O)O)C=C32)[C@@H]([C@H]1O)O |
SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O |
Kanonische SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O |
Andere CAS-Nummern |
151910-74-6 |
Synonyme |
trans,trans-3,4:10,11-Tetrahydroxy-3,4,10,11-tetrahydro-dibenz(a,h)ant hracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



